3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as amino, chlorophenyl, furan, and methylphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine core.
Substitution Reactions: The introduction of the amino, chlorophenyl, furan, and methylphenyl groups is achieved through various substitution reactions. These reactions often require the use of reagents such as halogenating agents, amines, and organometallic compounds.
Coupling Reactions: The final step involves coupling the substituted thieno[2,3-b]pyridine with a carboxamide group, typically using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)-amino)-ethyl)-acrylamide
- 3-chloro-N-(3-chlorophenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The uniqueness of 3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H18ClN3O2S |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H18ClN3O2S/c1-14-7-9-15(10-8-14)19-13-18(20-6-3-11-31-20)21-22(27)23(32-25(21)29-19)24(30)28-17-5-2-4-16(26)12-17/h2-13H,27H2,1H3,(H,28,30) |
InChI Key |
DRFATQNONMEKHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)NC5=CC(=CC=C5)Cl)N |
Origin of Product |
United States |
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